

Application Note & Protocol: Synthesis of Glyoxal-bis(mesitylimine)

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Compound of Interest

Compound Name: **2,4,6-Trimethylaniline**

Cat. No.: **B148799**

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Glyoxal-bis(mesitylimine), also known as N,N'-dimesitylethanediimine, is a diimine ligand with the chemical formula C₂₀H₂₄N₂.^[1] It is a yellow solid soluble in organic solvents and finds applications in coordination chemistry and homogeneous catalysis.^[1] Notably, it serves as a precursor for the synthesis of N-heterocyclic carbene (NHC) ligands, such as IMes (1,3-dimesitylimidazol-2-ylidene), which are widely used in organometallic chemistry and catalysis.^[1] This document provides a detailed protocol for the synthesis of glyoxal-bis(mesitylimine) via the condensation of **2,4,6-trimethylaniline** (mesitylamine) with glyoxal.^{[1][2]}

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of glyoxal-bis(mesitylimine).

Parameter	Value	Reference
Reactants		
2,4,6-Trimethylaniline	10.4 mL (74.0 mmol, 2.00 eq)	[2]
40% Glyoxal in water	4.23 mL (37.0 mmol, 1.00 eq)	[2]
Solvent		
Methanol	40 mL	[2]
Catalyst		
Formic Acid	3 drops	[2]
Reaction Conditions		
Temperature	Room Temperature	[2]
Time	3 hours	[2]
Product		
N,N'-dimesitylethanediimine	Yellow Powder	[2]
Yield	8.48 g (29.0 mmol, 78%)	[2]

Experimental Protocol

This protocol details the synthesis of glyoxal-bis(mesitylimine) from **2,4,6-trimethylaniline** and a 40% aqueous solution of glyoxal.

Materials:

- **2,4,6-Trimethylaniline** (10.4 mL, 74.0 mmol)
- 40% Glyoxal in water (4.23 mL, 37.0 mmol)
- Methanol (approximately 50 mL)
- Formic acid

- Round-bottom flask
- Magnetic stirrer and stir bar
- Filtration apparatus (e.g., Büchner funnel and flask)
- Vacuum pump

Procedure:

- In a round-bottom flask, dissolve **2,4,6-trimethylaniline** (10.4 mL, 74.0 mmol) in 40 mL of methanol.[2]
- To this solution, add the 40% aqueous solution of glyoxal (4.23 mL, 37.0 mmol) and three drops of formic acid.[2]
- Allow the solution to warm to room temperature and stir for 3 hours. A suspension is expected to form.[2]
- After 3 hours, filter the suspension to collect the solid product.[2]
- Wash the collected solid with a minimum amount of cold methanol.[2]
- Dry the product under vacuum to afford N,N'-dimesitylethanediimine as a yellow powder (8.48 g, 78% yield).[2]

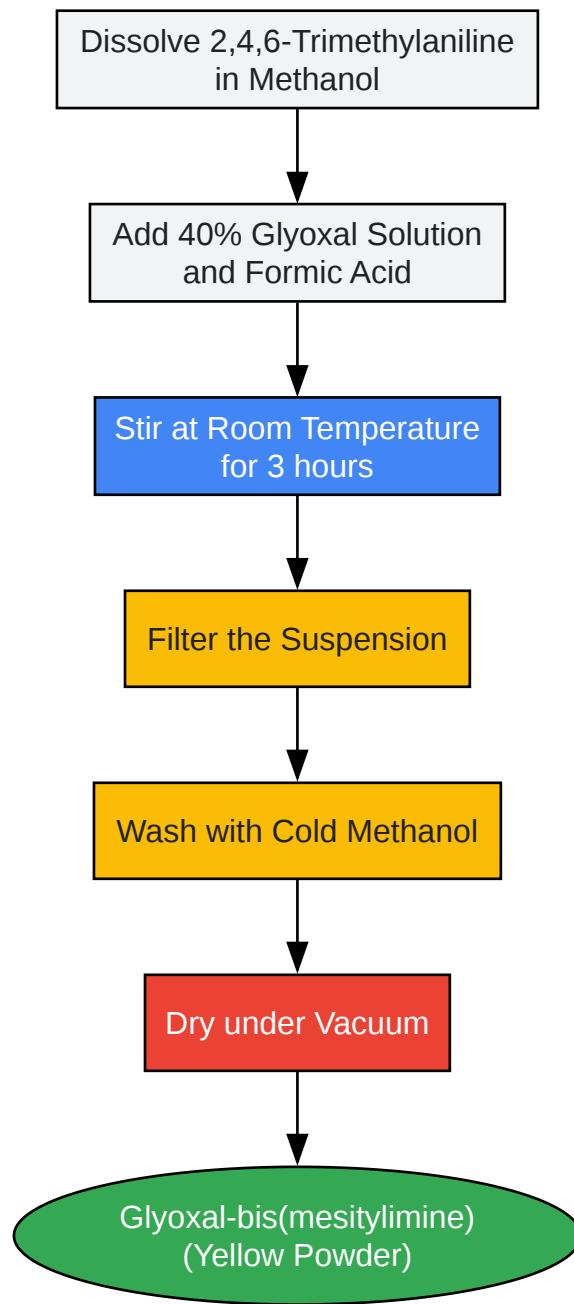
Characterization:

The structure and purity of the synthesized glyoxal-bis(mesitylimine) can be confirmed by standard analytical techniques such as ^1H NMR, ^{13}C NMR, and mass spectrometry.[2]

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the key steps in the synthesis of glyoxal-bis(mesitylimine).



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Caption: Workflow for the synthesis of glyoxal-bis(mesitylimine).

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References

- 1. Glyoxal-bis(mesitylimine) - Wikipedia [en.wikipedia.org]
- 2. rsc.org [rsc.org]
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